6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Chemical Reactions Analysis
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents
Scientific Research Applications
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as high-energy materials
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .
Comparison with Similar Compounds
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine
These compounds share a similar triazolopyridazine core but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C14H22N6 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C14H22N6/c1-4-18-7-9-19(10-8-18)13-6-5-12-15-16-14(11(2)3)20(12)17-13/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
PHLYPRQRDOLKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN3C(=NN=C3C(C)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.